molecular formula C23H19FN2O4 B2678589 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-81-0

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2678589
CAS No.: 1021060-81-0
M. Wt: 406.413
InChI Key: OIOAFUHPXOYDLZ-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, indole, and pyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group in the pyran ring, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the pyran carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide apart is the combination of the fluorophenyl, indole, and pyran structures in a single molecule. This unique structure allows it to interact with multiple molecular targets and pathways, potentially leading to a broader range of biological activities and applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c24-17-7-5-15(6-8-17)13-29-22-14-30-21(11-20(22)27)23(28)25-10-9-16-12-26-19-4-2-1-3-18(16)19/h1-8,11-12,14,26H,9-10,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAFUHPXOYDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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